REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)C2C=CC=CC=2)[CH:5]=[C:4]([C:17]2[C:25]3[C:20](=[N:21][CH:22]=[CH:23][N:24]=3)[N:19](S(C3C=CC=CC=3)(=O)=O)[CH:18]=2)[CH:3]=1.Cl>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:17]2[C:25]3[C:20](=[N:21][CH:22]=[CH:23][N:24]=3)[NH:19][CH:18]=2)[CH:3]=1
|
Name
|
mixture
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=N1)NC(C1=CC=CC=C1)=O)C1=CN(C2=NC=CN=C21)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue treated with saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
treated with 20% sodium hydroxide (0.3 mL)
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
ADDITION
|
Details
|
the residue was treated with 6 mL of water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
purified by reversed-phase HPLC (Zorbax RX-C18 column (250×21.2 mm, 7 μm particle size)
|
Type
|
CUSTOM
|
Details
|
The filtrate was also separately purified by HPLC
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=N1)N)C1=CNC2=NC=CN=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |